(E)-4-cyclopropylbut-3-en-2-one
Description
(E)-4-Cyclopropylbut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a cyclopropane ring substituent at the C4 position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol . The compound’s key structural attributes include:
- A conjugated enone system (C=O and C=C bonds in conjugation).
- A strained cyclopropane ring, which introduces unique steric and electronic effects.
- The E-stereochemistry at the C3-C4 double bond, confirmed by its IUPAC name and spectral data (e.g., NMR coupling constants) .
This compound is primarily utilized in organic synthesis as a dienophile or electrophile in cycloaddition and conjugate addition reactions. Its cyclopropane moiety enhances reactivity due to ring strain, while the enone system enables participation in Michael additions and Diels-Alder reactions.
Properties
CAS No. |
105891-18-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(E)-4-cyclopropylbut-3-en-2-one |
InChI |
InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |
InChI Key |
AKBUQKWXWWDVNF-NSCUHMNNSA-N |
SMILES |
CC(=O)C=CC1CC1 |
Isomeric SMILES |
CC(=O)/C=C/C1CC1 |
Canonical SMILES |
CC(=O)C=CC1CC1 |
Synonyms |
3-Buten-2-one, 4-cyclopropyl-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 1 : 4-Methylbut-3-en-2-one
- Structure : C5H8O, with a methyl group at C3.
- Key Differences :
- The methyl group lacks the steric strain and electron-donating effects of the cyclopropane ring.
- Lower molecular weight (84.12 g/mol) and reduced steric hindrance compared to the cyclopropyl derivative.
- Reactivity : Less reactive in cycloadditions due to the absence of ring strain.
Compound 2 : (E)-4-Phenylbut-3-en-2-one
- Structure : C10H10O, with a phenyl group at C4.
- Key Differences: The phenyl group provides strong electron-withdrawing effects via conjugation, enhancing the electrophilicity of the enone system. Higher thermal stability due to aromatic resonance stabilization.
Compound 3 : 4-Cyclohexylbut-3-en-2-one
- Structure : C10H16O, with a cyclohexyl group at C4.
- Key Differences :
- The cyclohexyl group is bulkier and less strained, reducing reactivity in ring-opening reactions.
- Increased hydrophobicity compared to the cyclopropyl analogue.
Physicochemical Properties
| Property | This compound | 4-Methylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-one |
|---|---|---|---|
| Boiling Point | ~180–185°C (est.) | 128°C | 250°C |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
| LogP | ~1.2 (est.) | 0.5 | ~2.8 |
| IR (C=O stretch) | ~1680 cm⁻¹ | 1675 cm⁻¹ | 1705 cm⁻¹ |
Notes:
Conjugate Additions
- This compound undergoes faster nucleophilic additions than 4-methylbut-3-en-2-one due to the electron-withdrawing cyclopropane ring, which polarizes the enone system.
- Compared to 4-cyclohexylbut-3-en-2-one, the cyclopropyl derivative exhibits higher regioselectivity in Michael additions due to steric constraints .
Cycloadditions
- The strained cyclopropane ring enhances reactivity as a dienophile in Diels-Alder reactions, outperforming 4-methylbut-3-en-2-one in reaction rates.
Thermal Stability
- This compound is less stable than 4-phenylbut-3-en-2-one under high temperatures due to the propensity of the cyclopropane ring to undergo ring-opening reactions.
Research Findings and Limitations
- Synthetic Utility: The cyclopropane-enone system enables access to bicyclic compounds via ring-opening/annulation cascades, a feature absent in non-cyclopropyl analogues .
- Gaps in Data: Limited experimental studies directly compare this compound with its structural analogues. Most insights are extrapolated from general enone chemistry.
- Safety Considerations : The compound’s reactivity necessitates careful handling, as ring strain may lead to exothermic decomposition.
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